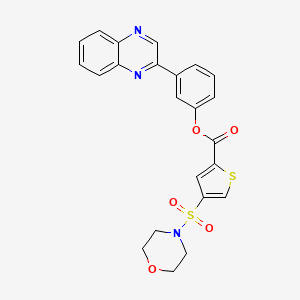![molecular formula C17H24N4O2S B4410921 N-({[2-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B4410921.png)
N-({[2-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)butanamide
説明
N-({[2-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)butanamide, also known as ABT-737, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) family proteins. BCL-2 family proteins are involved in regulating the apoptotic pathway, which is essential for the survival of cancer cells. ABT-737 has been shown to induce apoptosis in cancer cells and is being studied for its potential as an anticancer drug.
作用機序
N-({[2-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)butanamide binds to the hydrophobic groove of BCL-2 family proteins, including BCL-2, BCL-XL, and BCL-W. This binding prevents the anti-apoptotic function of these proteins, leading to the activation of the apoptotic pathway and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to enhance the efficacy of other anticancer drugs and radiation therapy. This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
N-({[2-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)butanamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. This compound has been extensively studied and its mechanism of action is well understood. However, this compound has some limitations as a research tool. It is a non-specific inhibitor of BCL-2 family proteins, which can lead to off-target effects. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on N-({[2-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)butanamide. One area of research is the development of more specific inhibitors of BCL-2 family proteins. Another area of research is the identification of biomarkers that can predict the response to this compound therapy. Additionally, there is ongoing research on the combination of this compound with other anticancer drugs and radiation therapy to enhance its efficacy. Finally, there is ongoing research on the development of this compound analogs with improved pharmacokinetic properties and efficacy.
科学的研究の応用
N-({[2-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)butanamide has been extensively studied for its potential as an anticancer drug. It has been shown to induce apoptosis in a variety of cancer cell lines, including lymphoma, leukemia, and solid tumors. This compound has also been shown to enhance the efficacy of other anticancer drugs and radiation therapy.
特性
IUPAC Name |
N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-3-6-16(23)19-17(24)18-14-7-4-5-8-15(14)21-11-9-20(10-12-21)13(2)22/h4-5,7-8H,3,6,9-12H2,1-2H3,(H2,18,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKVMRMIMYZEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-methoxy-4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4410841.png)


![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4410862.png)
![4-{4-[2-(allyloxy)phenoxy]butyl}-2,6-dimethylmorpholine hydrochloride](/img/structure/B4410868.png)

![4-cyano-2-fluoro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4410885.png)
![3-({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4410893.png)
![N-[2-(4-morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4410900.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4410902.png)
![N-[2-(acetylamino)phenyl]-3-(allyloxy)benzamide](/img/structure/B4410912.png)
![N-cyclohexyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4410915.png)
![5-bromo-N-[4-(4-butyryl-1-piperazinyl)phenyl]-1-naphthamide](/img/structure/B4410932.png)
![2-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4410938.png)